molecular formula C11H14O3 B8371351 ((2S,3R)-3-{[(phenylmethyl)oxy]methyl}-2-oxiranyl)methanol

((2S,3R)-3-{[(phenylmethyl)oxy]methyl}-2-oxiranyl)methanol

Cat. No.: B8371351
M. Wt: 194.23 g/mol
InChI Key: KSQBAPLQXNCSOC-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3R)-3-{[(phenylmethyl)oxy]methyl}-2-oxiranyl)methanol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[(2S,3R)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol

InChI

InChI=1S/C11H14O3/c12-6-10-11(14-10)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1

InChI Key

KSQBAPLQXNCSOC-WDEREUQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H](O2)CO

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Dimethoxypropane (12 mL, 97 mmol) was added with stirring to a solution of crude diols A and B, catalytic p-toluenesulfonic acid in acetone (50 mL). The mixture was stirred at room temperature overnight, diluted with ether and washed with aqueous sodium bicarbonate solution (twice). The organic extract was dried (magnesium sulfate), filtered and concentrated. The crude oil was chromatographed on a silica gel column and eluted with 2-10% ethyl acetate in hexanes to obtain dioxane C (5.85 g, 65% overall yield from 4-benzyloxy-2,3-epoxy-1-butanol) as a colorless oil.
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

7.13 g (0.04 mol) of 4-benzyloxy-2-buten-1-ol was dissolved in 250 ml of dichloromethane and 8.6 g (0.04 mol) of m-chloroperbenzoic acid (purity: 80%) was added thereto in four portions under ice-cooling and stirring. After stirring the mixture at the same temperature for additional 1 hour, the precipitate thus formed was filtered off. The filtrate was poured into a 10% aqueous solution of sodium hydrosulfite, extracted with dichloromethane, washed with water, and dried. After distilling off the solvent, the obtained liquid residue was purified by column chromatography (silica gel, hexane/ether) to thereby give 7.7 g of 4-benzyloxy-2,3-epoxybutan-1-ol as a colorless liquid.
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.